molecular formula C6H3BrClNO3 B1374749 3-Bromo-5-chloro-2-nitrophenol CAS No. 1936363-37-9

3-Bromo-5-chloro-2-nitrophenol

Cat. No. B1374749
CAS RN: 1936363-37-9
M. Wt: 252.45 g/mol
InChI Key: GXDPSJHTEHGMJY-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-nitrophenol is a compound with the molecular formula C6H3BrClNO3 and a molecular weight of 252.45 . It is a yellow to brown solid and is used in various industrial applications.


Molecular Structure Analysis

The InChI code for 3-Bromo-5-chloro-2-nitrophenol is 1S/C6H3BrClNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H . This indicates the presence of bromine, chlorine, and a nitro group attached to a phenol group.


Physical And Chemical Properties Analysis

3-Bromo-5-chloro-2-nitrophenol is a yellow to brown solid . It has a molecular weight of 252.45 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Activity

The compound has been indirectly linked to antimicrobial activity through its structural similarity and potential as a precursor in the synthesis of compounds with antimicrobial properties. For instance, Cu(II) and Fe(III) complexes with related bromo-nitrophenol derivatives have shown significant antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Tavman et al., 2010).

Environmental Chemistry

In environmental chemistry, derivatives of chloro-nitrophenol, which share functional groups with 3-Bromo-5-chloro-2-nitrophenol, have been studied for their degradation pathways by bacteria, indicating their role in bioremediation processes. The degradation of similar compounds like 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134, for example, has been elucidated, showing the microbial reduction and subsequent detoxification of such environmental pollutants (Schenzle et al., 1999).

Organic Synthesis

In organic synthesis, compounds containing bromo, chloro, and nitro groups are valuable intermediates for the construction of more complex molecules. For example, the cyclisation of 2-(3-halopropyl)-4-nitrophenols, closely related to 3-Bromo-5-chloro-2-nitrophenol, demonstrates the compound's potential utility in synthesizing heterocyclic compounds, which are important in pharmaceutical chemistry (Schmidtchen, 1986).

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms of an exclamation mark and the signal word “Warning”. Hazard statements include H302, H315, and H319 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

3-bromo-5-chloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDPSJHTEHGMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2-nitrophenol

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